2-Methyl-4-heptanone (CAS: 626-33-5) is a branched-chain aliphatic ketone, also known as isobutyl propyl ketone. It functions primarily as a specialty solvent and a key component in flavor and fragrance formulations. Its C8 backbone and branched structure impart distinct physical properties, such as a specific boiling point and volatility, which differentiate it from linear isomers like 2-heptanone or unbranched ketones like 4-heptanone. These characteristics are critical in applications where controlled evaporation, specific solvency, and unique organoleptic profiles are required.
Substituting 2-Methyl-4-heptanone with structurally similar ketones like 2-heptanone, 4-heptanone, or even common industrial solvents like Methyl Isobutyl Ketone (MIBK) is often unviable. The specific placement of the methyl group creates a unique steric profile that directly influences its boiling point, evaporation rate, and interaction with other molecules. This makes it non-interchangeable in applications where precise volatility is needed for process control (e.g., coatings) or where its specific structure is essential for biological recognition, such as in its role as a semiochemical. In flavor and fragrance applications, its distinct sensory profile is not replicated by linear isomers, which possess different characteristic notes, such as the 'blue cheese' character of 2-heptanone.
The branched structure of 2-Methyl-4-heptanone results in a lower boiling point compared to its linear C8 isomer, 6-methyl-2-heptanone, and a higher boiling point than the common C7 solvent 2-heptanone. Its boiling point of 155 °C is significantly different from the 173 °C of 6-methyl-2-heptanone and the ~150 °C of 2-heptanone, providing a distinct, intermediate evaporation profile. This allows for precise control over drying times and film formation in specialty coatings, a critical process parameter not achievable by simple substitution. Compared to the widely used C6 solvent Methyl Isobutyl Ketone (MIBK), which boils at ~116-117 °C, 2-Methyl-4-heptanone is a much slower-evaporating solvent, making it suitable for applications requiring longer flow and leveling times.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 155 °C |
| Comparator Or Baseline | 2-Heptanone (~150 °C) | 6-Methyl-2-heptanone (173 °C) | Methyl Isobutyl Ketone (MIBK) (~116 °C) |
| Quantified Difference | -18 °C vs. 6-methyl-2-heptanone; +5 °C vs. 2-heptanone; +39 °C vs. MIBK |
| Conditions | Atmospheric pressure (760 mmHg) |
This specific volatility profile is critical for formulators needing to fine-tune drying characteristics in coatings and inks without resorting to more complex solvent blends.
2-Methyl-4-heptanone is identified as a volatile component in foods like chicken and pork. Its sensory profile is distinct from that of its linear isomer, 2-heptanone. While 2-heptanone is characterized by a strong "blue cheese," fruity, and spicy odor profile, 2-Methyl-4-heptanone provides different nuances essential for specific flavor reconstructions. The procurement of 2-Methyl-4-heptanone is justified when creating complex flavor profiles where the specific notes imparted by its branched structure are required and cannot be mimicked by more common, linear ketones.
| Evidence Dimension | Odor/Flavor Character |
| Target Compound Data | Detected in cooked meats like chicken and pork, contributing to savory profiles. |
| Comparator Or Baseline | 2-Heptanone: Characterized by a strong "blue cheese," fruity, waxy, and green flavor profile. |
| Quantified Difference | Qualitative difference in sensory profile (savory/meaty vs. cheesy/fruity). |
| Conditions | Organoleptic evaluation in flavor formulations. |
For flavorists, the structural difference between isomers is not trivial; it's the basis for creating authentic and complex sensory experiences, making this specific compound non-substitutable.
2-Methyl-4-heptanone has been identified as a key component of the rabbit maternal pheromone, a critical chemical signal for inducing nipple-searching and suckling behavior in newborn pups. This highly specific biological function is structurally dependent and cannot be replicated by other ketones that are not part of this natural pheromonal blend. This evidence establishes the compound's unique biological activity, making it an essential and non-substitutable choice for research in chemical ecology, animal behavior, and the development of veterinary or animal management products.
| Evidence Dimension | Biological Activity |
| Target Compound Data | Identified as a component of the rabbit maternal pheromone, eliciting innate behavioral responses. |
| Comparator Or Baseline | General ketones (e.g., acetone, MIBK, 4-heptanone) which do not possess this specific semiochemical function. |
| Quantified Difference | Presence vs. absence of specific, documented pheromonal activity. |
| Conditions | In vivo studies on newborn European rabbits (Oryctolagus cuniculus). |
For researchers studying mammalian chemical communication or developing related applications, the exact, naturally occurring compound must be procured to ensure biologically relevant and reproducible results.
Where formulators need to avoid defects like orange peel or blushing in high-performance coatings, the slower evaporation rate of 2-Methyl-4-heptanone compared to standard solvents like MIBK provides a distinct advantage. Its specific boiling point allows for improved flow and leveling, making it a suitable choice for synthetic resin finishes where a high-quality surface is paramount.
For creating authentic meat flavors, particularly chicken or pork, 2-Methyl-4-heptanone is a valuable component. Its unique organoleptic properties cannot be achieved by substituting with linear isomers like 2-heptanone, which are typically associated with dairy or cheese notes, making it a targeted choice for savory flavor development.
In studies of rabbit behavior or mammalian chemical signaling, 2-Methyl-4-heptanone is the correct compound to use as it is a documented component of the maternal pheromone. Using other ketones as a substitute would yield biologically irrelevant results, making procurement of this specific CAS number essential for experimental validity.
Flammable